molecular formula C18H21N5O3S B2839195 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide CAS No. 1105240-64-9

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide

Cat. No.: B2839195
CAS No.: 1105240-64-9
M. Wt: 387.46
InChI Key: ZKWVQUYJWJAINP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[4,5-d]pyridazin core substituted with a furan-2-yl group at position 7, a pyrrolidin-1-yl group at position 2, and an N-isopropylacetamide side chain. The N-isopropylacetamide moiety likely influences pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-11(2)19-13(24)10-23-17(25)15-16(14(21-23)12-6-5-9-26-12)27-18(20-15)22-7-3-4-8-22/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWVQUYJWJAINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolo[4,5-d]pyridazin Core: This can be achieved by cyclization reactions involving appropriate precursors such as thioamides and hydrazines under acidic or basic conditions.

    Introduction of the Furan Ring: The furan moiety can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using furan-2-boronic acid or similar reagents.

    Attachment of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Final Acylation: The N-isopropylacetamide group can be attached through acylation reactions using isopropylamine and acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the thiazolo[4,5-d]pyridazin core can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and receptors due to its heterocyclic structure. It can serve as a lead compound in drug discovery programs.

Medicine

Medicinally, 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The furan and thiazolo[4,5-d]pyridazin moieties might bind to active sites or allosteric sites, altering the function of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyridazin Derivatives

Compound A : 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide (from )

  • Core Structure : Shares the thiazolo[4,5-d]pyridazin scaffold but differs in substituents.
  • Substituents :
    • Position 2: Methyl group (vs. pyrrolidin-1-yl in the target compound).
    • Position 7: Methyl group (vs. furan-2-yl in the target compound).
    • Position 5: Benzenesulfonamide (vs. N-isopropylacetamide in the target compound).
  • Structural Insights: Single-crystal X-ray analysis (T = 100 K) revealed a planar thiazolo[4,5-d]pyridazin core with a mean C–C bond length of 0.003 Å and R factor = 0.034 .
  • Functional Implications :
    • The sulfonamide group may enhance hydrogen-bonding capacity compared to the acetamide in the target compound.
    • Methyl substituents at positions 2 and 7 could reduce steric hindrance but decrease aromatic interactions compared to the bulkier pyrrolidin-1-yl and furan-2-yl groups.

Pyrrolidin-1-yl-Containing Heterocycles

Compound B: 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivative (from )

  • Core Structure: A triazine-based system with a pyrrolidin-1-yl-substituted butenoyl chain.
  • Substituents: Multiple dimethylamino-benzylidene groups (unlike the target compound’s furan and acetamide groups).
  • Structural Insights: The pyrrolidin-1-yl group is part of a conjugated butenoyl system, which may delocalize electron density differently compared to its direct attachment to the thiazolo[4,5-d]pyridazin core in the target compound .

Data Table: Structural and Functional Comparison

Property Target Compound Compound A Compound B
Core Structure Thiazolo[4,5-d]pyridazin Thiazolo[4,5-d]pyridazin Triazine
Position 2 Substituent Pyrrolidin-1-yl Methyl N/A
Position 7 Substituent Furan-2-yl Methyl N/A
Side Chain N-Isopropylacetamide Benzenesulfonamide Butenoyl-pyrrolidin-1-yl
Key Functional Groups Amide, pyrrolidine, furan Sulfonamide, methyl Triazine, dimethylamino-benzylidene
Structural Data Not reported in evidence X-ray: mean C–C = 0.003 Å; R = 0.034 Not reported in evidence

Research Findings and Implications

  • The pyrrolidin-1-yl group’s lone pair in the target compound could participate in hydrogen bonding or act as a weak base, unlike the inert methyl group in Compound A.
  • Solubility and Bioavailability :

    • Compound A’s benzenesulfonamide group likely increases hydrophilicity, whereas the target’s N-isopropylacetamide may balance lipophilicity and solubility.

Biological Activity

The compound 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates multiple heterocyclic systems, specifically a thiazolo[4,5-d]pyridazine core, which is fused with a furan ring and a pyrrolidine moiety. This structural diversity suggests a range of possible interactions with biological targets, making it a candidate for further pharmacological studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol
CAS Number1105240-64-9

The presence of various functional groups in the compound enhances its reactivity and potential for modification, which is crucial for optimizing its pharmacological properties.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in analgesic and anti-inflammatory pathways. Similar compounds have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The thiazole and pyridazine rings are believed to facilitate interactions with biological receptors and enzymes, enhancing the compound's therapeutic potential.

Key Findings from Research Studies

  • Inhibition of COX Enzymes : Research indicates that compounds with similar structural motifs exhibit varying degrees of inhibition against COX-I and COX-II enzymes. For instance, derivatives of pyridazine have demonstrated anti-inflammatory activity through COX inhibition, with some showing IC50 values as low as 0.52 μM against COX-II .
  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to possess antimicrobial properties. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects in cancer cell lines, indicating potential as anti-cancer agents. For example, one study reported that specific thiazole-containing compounds had IC50 values lower than standard chemotherapy drugs like doxorubicin .

Comparative Analysis with Similar Compounds

The biological activity of 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide can be compared with other structurally related compounds:

Compound NameMolecular WeightBiological Activity
N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)...467.5 g/molCOX-II inhibition
N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1...401.49 g/molAntimicrobial activity
N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4...495.6 g/molAnalgesic properties

These comparisons highlight the potential for developing new derivatives based on the structure of 2-(7-(furan-2-yl)-4-oxo...) to enhance specific biological activities.

Case Study 1: Analgesic Efficacy

In a controlled study examining the analgesic effects of various thiazole derivatives, it was found that compounds similar to 2-(7-(furan-2-yl)-...) exhibited significant pain relief comparable to standard analgesics like ibuprofen. The study utilized animal models to assess pain response post-administration.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of pyridazine derivatives demonstrated that modifications to the thiazole ring could enhance COX-II selectivity without increasing ulcerogenic effects. This finding is crucial for developing safer anti-inflammatory medications.

Q & A

Basic Questions

Q. What are the standard synthesis protocols for 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with condensation of thiazole and pyridazine precursors. Key steps include:

  • Step 1 : Formation of the thiazolo[4,5-d]pyridazine core via cyclization using reagents like phosphorus pentasulfide .
  • Step 2 : Introduction of the furan-2-yl and pyrrolidin-1-yl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 3 : Acetamide coupling via reaction with isopropylamine using acyl chlorides or carbodiimide-based coupling agents .
  • Critical Parameters : Temperature control (60–100°C), reaction time (12–24 hrs), and pH (neutral to slightly basic) to optimize yield (typically 40–60%) .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, pyrrolidine methylenes at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ~470–500 Da) .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure and stereoelectronic effects .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action for this compound in disease models?

  • Methodological Answer :

  • Step 1 : Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or proteases, leveraging the compound’s thiazolo-pyridazine core for π-π stacking .
  • Step 2 : Biochemical Assays : Measure IC₅₀ values via fluorescence-based enzyme inhibition assays (e.g., kinase activity using ATP analogs) .
  • Step 3 : Cellular Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) and correlate with ROS generation or apoptosis markers (e.g., caspase-3 activation) .

Q. How to resolve data contradictions arising from substituent variations in SAR studies?

  • Methodological Answer :

  • Approach 1 : Comparative SAR Analysis : Synthesize analogs with systematic substituent changes (e.g., replacing pyrrolidin-1-yl with morpholino) and compare bioactivity .
  • Approach 2 : Crystallographic Studies : Resolve electronic effects via X-ray structures to explain why furan-2-yl enhances potency over phenyl .
  • Data Interpretation : Use multivariate regression to isolate contributions of lipophilicity (logP), steric bulk, and H-bonding .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :

  • Strategy 1 : Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety to enhance hydrophilicity .
  • Strategy 2 : Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays or cyclodextrin complexes for in vivo delivery .
  • Key Metrics : Monitor solubility via HPLC (e.g., ≥100 µM in PBS) and validate retention of IC₅₀ in cell assays .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :

  • Step 1 : ADME Profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models using LC-MS/MS .
  • Step 2 : Tissue Distribution : Quantify compound levels in target organs (e.g., liver, tumors) post-IV/oral administration .
  • Step 3 : Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the furan ring) .

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